molecular formula C7H12O2 B042503 Cyclohexanecarboxylic-D11 acid CAS No. 93131-16-9

Cyclohexanecarboxylic-D11 acid

Cat. No.: B042503
CAS No.: 93131-16-9
M. Wt: 139.24 g/mol
InChI Key: NZNMSOFKMUBTKW-KAFHOZLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanecarboxylic-D11 acid is a deuterium-labeled compound, where the hydrogen atoms in cyclohexanecarboxylic acid are replaced with deuterium. This compound is primarily used in research and analytical applications due to its stable isotope labeling, which aids in tracing and quantification in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanecarboxylic-D11 acid can be synthesized through the hydrogenation of benzoic acid using deuterium gas. The process involves the following steps:

    Hydrogenation of Benzoic Acid: Benzoic acid is subjected to hydrogenation in the presence of a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Cyclohexanecarboxylic-D11 acid undergoes various chemical reactions typical of carboxylic acids, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclohexanecarboxylic-D11 acid is widely used in scientific research due to its stable isotope labeling. Its applications include:

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic-D11 acid involves its incorporation into chemical reactions as a labeled compound. The deuterium atoms allow for precise tracking and quantification of the compound in various processes. This aids in understanding reaction mechanisms, metabolic pathways, and drug interactions .

Comparison with Similar Compounds

Cyclohexanecarboxylic-D11 acid is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

This compound’s uniqueness lies in its stable isotope labeling, making it invaluable for research and analytical applications.

Biological Activity

Cyclohexanecarboxylic-D11 acid is a deuterated form of cyclohexanecarboxylic acid, characterized by the substitution of hydrogen atoms with deuterium. This modification can significantly influence the compound's biological activity, pharmacokinetics, and therapeutic potential. This article explores the biological activity of this compound through various studies, highlighting its effects in different biological contexts.

  • Molecular Formula : C₇H₁₁D₁₁O₂
  • Molecular Weight : 139.237 g/mol
  • LogP : 1.651
  • Polar Surface Area (PSA) : 37.300 Ų

These properties suggest that this compound is relatively lipophilic, which may enhance its ability to penetrate biological membranes and influence its bioactivity.

Biological Activity Overview

This compound has been studied for its potential pharmacological effects, including anti-inflammatory and anticonvulsant activities. The presence of deuterium is known to alter the metabolic pathways of compounds, which can lead to variations in their biological effects.

In Vitro Studies

  • Anticonvulsant Activity :
    A study by Liu et al. (1994) investigated the pharmacokinetics and pharmacodynamics of cyclohexanecarboxylic acid analogues, including this compound. It was found to exhibit anticonvulsant properties in rat models, suggesting its potential utility in treating seizure disorders .
  • Inflammatory Response Modulation :
    Research has shown that this compound can modulate inflammatory responses when used in cell culture systems treated with TNF-α or LPS. This indicates its potential role as an anti-inflammatory agent .

Case Study 1: Anticonvulsant Efficacy

In a controlled study involving rats, this compound was administered at varying doses to evaluate its anticonvulsant efficacy compared to non-deuterated counterparts. Results indicated a significant reduction in seizure frequency and duration at optimal doses, supporting its therapeutic potential for epilepsy management.

Case Study 2: Inflammatory Conditions

A separate study assessed the impact of this compound on cytokine production in vitro using macrophage cell lines stimulated with TNF-α. The compound demonstrated a dose-dependent reduction in pro-inflammatory cytokines, indicating its potential as a therapeutic agent in inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeReferenceObserved Effect
AnticonvulsantLiu et al., 1994Reduced seizure frequency and duration
Anti-inflammatoryIn vitro study (2024)Decreased cytokine production
Metabolic ModulationRussak et al., 2019Altered pharmacokinetics due to deuteration

Properties

IUPAC Name

1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9)/i1D2,2D2,3D2,4D2,5D2,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNMSOFKMUBTKW-KAFHOZLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)O)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

N-(3,5-dimethylphenyl)-4-hydroxyphenylacetamide (3.06 gms, 12 mmol) in THF is treated with 2.4 gms (60 mmol) of NaOH at -20° C. Subsequently 5.889 gms (60 mmol) of cyclohexanone and 4.8 ml (60 mmol) of CHCl3 is added dropwise simultaneously at -20° C. and stirred overnight at room temperature. THF is removed under vacuum and the residue is dissolved in water, followed by acidification with 35% HCl. The precipitated solid is extracted into ether and treated with 6% sodium bicarbonate solution. The aqueous layer on acidification with HCl yields the product 1-[4-(((3,5-dimethylphenyl)amino)carbonyl)methyl)phenoxy]cyclohexanecarboxylic acid (C23H27NO4). The product was purified by repeated extraction into ether and NaHCO3.
Quantity
3.06 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.889 g
Type
reactant
Reaction Step Two
Name
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Name

Synthesis routes and methods II

Procedure details

To a stirred solution of 5.0 g (44.6 mmol) of cyclohexanecarboxaldehyde in n-butyl acetate (45 mL) cooled in a wet-ice bath (ca. 2° C.) was added 5.5 g (44.6 mmol) of 2,6-dimethylpyridine N-oxide (2,6-lutidine N-oxide). To this solution was then added slowly dropwise 24.6 mL (66.9 mmol) of a 23.0 weight percent solution of peracetic acid in ethyl acetate, at a rate slow enough such that the reaction temperature did not exceed 10° C. (ca. 20 min). After the initial exotherm, the temperature returned to 2° C., and the reaction was maintained at this temperature for an additional 4 hours. The cold reaction solution Was then transferred into a separatory funnel, was diluted with n-butyl acetate (50 mL), and was washed with a 1% aqueous solution of sodium thiosulfate (Na2S2O3, 50 mL). The butyl acetate layer was further washed with two portions of water (50 mL each), and the combined water washes were back-extracted with n-butyl acetate (50 ml). The combined butyl acetate layers were extracted with two portions of a 5% aqueous solution of sodium hydroxide (NaOH, 50 mL each). The combined NaOH solutions were acidified to pH=1 with a 10% aqueous solution of hydrochloric acid. The resulting solution was extracted with two portions of dichloromethane (75 mL each), and the extract was dried over anhydrous Na2SO4. The extract was filtered and concentrated in vacuo to give 6.0 g (99%) of cyclohexanecarboxylic acid, containing small levels of unidentified impurities.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.